1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol
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Overview
Description
1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a piperidine ring substituted with a 2,4-dimethylphenylmethyl group and a hydroxyl group at the third position.
Mechanism of Action
Target of Action
The primary target of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .
Mode of Action
The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .
Biochemical Pathways
The compound’s interaction with the CCR5 receptor affects the HIV-1 entry process . By blocking the CCR5 receptor, the compound prevents macrophagetropic (R5) HIV-1 strains from infecting cells .
Result of Action
The blockade of the CCR5 receptor by this compound can potentially treat HIV-1 infections . . Therefore, the compound’s action could mimic this natural resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the cyclization of primary amines with diols or the intramolecular amination of organoboronates.
Introduction of the 2,4-Dimethylphenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2,4-dimethylbenzyl halide under basic conditions.
Hydroxylation at the Third Position: The hydroxyl group can be introduced through selective oxidation of the corresponding piperidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of efficient catalysts to optimize yield and purity. Techniques such as microwave irradiation and rhodium-catalyzed hydroaminations are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Piperidine: A basic structure with similar pharmacological properties.
Piperazine: Another heterocyclic amine with diverse biological activities.
Pyrrolidine: A five-membered ring analog with distinct chemical properties.
Uniqueness: 1-[(2,4-Dimethylphenyl)methyl]piperidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 2,4-dimethylphenylmethyl group and a hydroxyl group at the third position makes it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(2,4-dimethylphenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-5-6-13(12(2)8-11)9-15-7-3-4-14(16)10-15/h5-6,8,14,16H,3-4,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZVGNGKVXZFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCCC(C2)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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